Ethyl 3-ethoxypropionate

Overview

Description

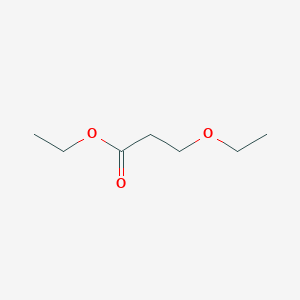

Ethyl 3-ethoxypropionate (EEP, CAS 763-69-9) is a slow-evaporating ether-ester solvent with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.19 g/mol. It is synthesized via the catalytic addition of absolute ethanol and ethyl acrylate in a tubular reactor, using anion exchange resin as a catalyst . Key properties include a boiling point of 170°C, low surface tension, high electrical resistance, and excellent solvency for coating polymers like acrylics, polyurethanes, and epoxies .

EEP is widely used in automotive, industrial, and architectural coatings due to its ability to reduce polymer solution viscosity, enhance film flow, and resist solvent popping during baking . Its low toxicity and compliance with environmental regulations (e.g., FIFRA inert ingredient listings) further drive its demand, with the global market projected to grow at a CAGR of 6.1%, reaching USD 850 million by 2032 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxypropionate is typically synthesized through the esterification of 3-ethoxypropanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced by the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst. Common catalysts include anion exchange resins or basic metal alkoxides. The reaction is carried out in a tubular reactor, and the product is purified through distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products Formed:

Oxidation: 3-ethoxypropanoic acid.

Reduction: 3-ethoxypropanol.

Substitution: Corresponding amides or ethers

Scientific Research Applications

Coatings and Paints

EEP is widely used in the formulation of paints and coatings due to its excellent solvency and film-forming properties. It is particularly valuable in:

- Architectural Coatings : Provides durability and resistance to environmental factors.

- Automotive Coatings : Enhances appearance and protection against UV radiation and acid rain.

- Wood Coatings : Offers a smooth finish with excellent leveling characteristics.

The compound's ability to evaporate slowly allows for better flow and leveling during application, which is critical for achieving high-quality finishes .

Automotive Industry

In the automotive sector, EEP serves several functions:

- Paints and Coatings : Used as a solvent in automotive paints due to its high stability and protective qualities.

- Cleaning Agents : Effective in cleaning molds and tools used in automotive manufacturing processes.

The increasing production of vehicles, including electric vehicles, drives demand for high-performance coatings that can withstand harsh conditions .

Pharmaceuticals

EEP has been explored as a solvent in pharmaceutical applications, particularly in the synthesis of complex molecules:

- Synthesis of Phenols : Utilized in producing selective inhibitors for cyclin-dependent kinases, which are relevant in cancer therapy.

This application highlights EEP's role in advancing pharmaceutical research by providing a safer alternative to traditional solvents .

Industrial Cleaning

Due to its high solvency power, EEP is effective in industrial cleaning formulations:

- Mold Cleaning : Used to clean molds related to polyurethane foams and epoxy resins.

- Paint Strippers : Acts as a safer alternative to harsher chemicals like NMP.

Its lower volatility reduces worker exposure while maintaining effective cleaning capabilities .

Pesticides

Emerging research indicates that EEP may be used as a solvent in non-food pesticide formulations. Its favorable safety profile allows it to be deployed without significant regulatory concerns compared to other solvents .

Market Trends

The global market for this compound is expanding due to several factors:

- Increased Demand for Eco-Friendly Solvents : As industries seek safer alternatives to hazardous solvents, EEP's profile as a non-HAP (hazardous air pollutant) makes it an attractive option.

- Growth in Automotive Production : The rise in vehicle manufacturing necessitates durable coatings that can withstand environmental challenges.

According to industry reports, the paints & coatings segment held the largest market share at approximately 38.5% in 2022, with projections indicating continued growth driven by advancements in coating technologies .

Case Study 1: Automotive Coating Formulation

A study conducted by Thermo Fisher Scientific demonstrated that EEP significantly improved the performance of automotive coatings by enhancing flow properties and durability against weathering effects. The formulation using EEP showed lower VOC emissions compared to traditional solvents, aligning with environmental regulations.

Case Study 2: Pharmaceutical Synthesis

Research published in the International Journal of Chemical Kinetics highlighted the efficacy of EEP as a solvent for synthesizing selective inhibitors of cyclin-dependent kinase 4/6. The study reported improved yields and reduced reaction times compared to conventional methods using more toxic solvents .

Mechanism of Action

The mechanism of action of ethyl 3-ethoxypropionate involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions. The ester group in its structure can undergo hydrolysis to form 3-ethoxypropanoic acid and ethanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Chloropropionate

- Structure : C₅H₉ClO₂, featuring a chlorine atom at the β-position instead of an ethoxy group.

- Properties :

- Applications: Primarily used as an intermediate in pharmaceutical and agrochemical synthesis.

- Safety : Classified as flammable (UN3272) and requires stringent handling to avoid skin/eye irritation .

Ethyl 3,3-Diethoxypropionate

- Structure : C₉H₁₈O₄, with two ethoxy groups at the β-position.

- Properties :

- Applications : Used in specialty coatings and as a plasticizer. Its dual ethoxy groups enhance compatibility with hydrophobic polymers but reduce solvency for polar resins compared to EEP .

3-Hydroxypropionic Acid Ethyl Ester

- Structure : C₅H₁₀O₃, featuring a hydroxyl group instead of an ethoxy moiety.

- Properties :

- Applications : Utilized in pharmaceuticals and biodegradable polymers. Its reactivity limits use in coatings, where EEP’s stability is preferred .

Solvency and Evaporation Rates

EEP’s lower solubility parameter (δ) compared to ethyl lactate reduces polymer-solvent interactions, minimizing roughness in photoresist applications .

Toxicity and Environmental Impact

- EEP : Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) , metabolized primarily to malonate derivatives without producing alkoxyacetic acids . Classified as UN3272 (flammable liquid, Category III) .

- Ethyl 3-chloropropionate : Higher toxicity due to chlorine, requiring strict PPE during handling .

- Ethyl lactate : Biodegradable but faster-evaporating, limiting its use in high-temperature coatings .

Industrial and Regulatory Considerations

EEP’s synthesis via recyclable anion exchange resin supports sustainable production . It meets SEMI G3 standards for electronic-grade purity (99.9%) after ion exchange and reactive distillation . In contrast, ethyl 3-chloropropionate’s hazardous byproducts necessitate costly waste management .

Biological Activity

Ethyl 3-ethoxypropionate (EEP), a compound with the chemical formula CHO and CAS number 763-69-9, has garnered attention for its diverse applications in chemical synthesis and potential biological activities. This article delves into the biological activity of EEP, highlighting its metabolic pathways, toxicity, and implications for health based on recent studies.

EEP is characterized by its slow evaporation rate and good solubility in various organic solvents. It is primarily used as a solvent in the preparation of polymers and coatings, as well as in the synthesis of phenolic compounds and selective inhibitors for cyclin-dependent kinases, which are crucial in cancer therapy development .

Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 146.186 g/mol |

| IUPAC Name | Ethyl 3-ethoxypropanoate |

| PubChem CID | 12989 |

Metabolism Studies

Research has demonstrated that EEP is rapidly absorbed following oral administration. A study involving male Sprague-Dawley rats showed that EEP was predominantly excreted as metabolites, indicating efficient metabolic processing. At doses of 150 mg/kg and 1500 mg/kg, the compound was absorbed quickly, with a significant portion being metabolized within a short time frame .

Toxicity Profile

The toxicity of EEP has been assessed through various studies:

- Acute Toxicity : The oral LD50 for rats is reported to be approximately 5000 mg/kg, indicating low acute toxicity. However, prolonged exposure may lead to cumulative health effects .

- Dermal and Inhalation Toxicity : EEP can cause skin irritation upon prolonged exposure, with dermal LD50 values ranging from 4076 mg/kg to 10000 mg/kg in rabbits. Inhalation studies indicate an LC50 of 1250 ppm over four hours .

Neurobehavioral Effects

A notable area of concern is the neurobehavioral impact of chronic exposure to solvents like EEP. A study examining solvent-exposed workers revealed significant deficits in working memory and attention. Neuroimaging indicated reduced activation in brain areas associated with these cognitive functions, suggesting that prolonged exposure to solvents may lead to structural changes in the brain .

Case Studies

- Occupational Exposure : A case-control study focused on workers in automobile assembly plants highlighted potential links between solvent exposure and neurological disorders. The findings suggested that chronic exposure could correlate with increased risks for conditions such as multiple sclerosis, although statistical significance was not consistently achieved .

- Animal Studies : In animal models, particularly rats, repeated dosing of EEP led to liver damage characterized by inflammation and dysfunction of metabolic pathways involving cytochrome P450 enzymes. This underscores the liver's role as a primary target organ for solvents .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing high-purity Ethyl 3-ethoxypropionate (EEP) in electronic-grade applications?

- Methodological Answer : Industrial-grade EEP is purified via sequential processes:

- Adsorption : Molecular sieves remove trace organic impurities.

- Ion exchange : Cation-exchange resins eliminate ionic contaminants (e.g., metal ions).

- Reactive distillation : Optimizes temperature and pressure to separate EEP from decomposition byproducts (e.g., propionic acid derivatives).

Key challenges include minimizing thermal decomposition during distillation by adjusting resin exchange cycles and preventing column flooding via corrected vapor velocity calculations .

Q. How does EEP function as a solvent in photoresist formulations?

- Methodological Answer : EEP acts as a co-solvent in novolac resin-based photoresists, influencing polymer solubility and film uniformity. Experimental protocols involve:

- Solvent-polymer compatibility testing : Measuring Hansen solubility parameters (δ) to predict miscibility.

- Dynamic viscosity analysis : Adjusting EEP-to-ethyl lactate ratios (typically 30–45% by weight) to optimize spin-coating performance.

- Prebake conditions : Heating at 100°C for 90 minutes to evaporate solvents while retaining photoresist integrity .

Q. What analytical techniques validate EEP purity and structural integrity?

- Methodological Answer :

- Gas Chromatography (GC) : Quantifies purity (>99.0% GC-grade) and detects residual solvents (e.g., ethyl lactate).

- FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at 1735 cm⁻¹) and decomposition products.

- Karl Fischer Titration : Measures water content (<0.1% for electronic-grade applications) .

Advanced Research Questions

Q. How do solvent-polymer interaction parameters affect lithographic roughness in EEP-based photoresists?

- Methodological Answer :

- Monte Carlo Simulations : Model polymer-solvent interactions using Flory-Huggins parameters (χ). EEP exhibits a positive χ with novolac resins, promoting phase separation.

- Surface Roughness (SR) Analysis : Increasing EEP concentration from 30% to 45% elevates line-edge roughness (LER) by 15–20% due to reduced polymer cohesion.

- Temperature Dependence : Prebaking at 373 K reduces LER from 12.03 nm to 10.5 nm by enhancing solvent evaporation and polymer crosslinking .

Q. What computational frameworks predict EEP’s role in photoresist formulation stability?

- Methodological Answer :

- Multiresolution Lattice Modeling : Simulates EEP’s spatial distribution in novolac resin matrices. Systems are initialized with 20% polymer, 10% photoacid generator (PAG), and 35% EEP/ethyl lactate.

- Kinetic Monte Carlo (kMC) : Tracks solvent evaporation rates and PAG diffusion under prebake conditions.

- Dynamic Mechanical Analysis (DMA) : Correlates solvent retention with glass transition temperature (Tg) shifts .

Q. How do ion-exchange resin properties impact EEP decomposition during purification?

- Methodological Answer :

- Resin Selectivity : Weak-acid cation exchangers (e.g., Amberlite IRC-86) reduce EEP hydrolysis by selectively binding H⁺ ions.

- pH Control : Maintaining pH >6.5 minimizes acid-catalyzed ester cleavage.

- Thermal Stability : Decomposition rates double above 120°C; reactive distillation must operate below this threshold with short residence times .

Q. Data Contradiction Analysis

Q. Discrepancies in reported solvent-polymer interaction parameters for EEP: How to resolve?

- Methodological Answer :

- Source Evaluation : Compare experimental χ values (e.g., Flory-Huggins) from lattice models versus empirical solubility tests . Differences arise from assumptions in polymer chain length (20–50 repeat units) and solvent clustering.

- Validation : Use Small-Angle X-ray Scattering (SAXS) to measure phase-separation thresholds at varying EEP concentrations.

- Unified Framework : Normalize data using relative permittivity (εr) and Hansen solubility parameters to reconcile computational and experimental results .

Q. Tables for Key Data

Properties

IUPAC Name |

ethyl 3-ethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-9-6-5-7(8)10-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXIWUJLHYHGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027309 | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-3-ethoxypropionate is a water-white liquid with an ester-like odor. Floats on water. (USCG, 1999), Liquid; NKRA, Water-white liquid with an ester-like odor; [CAMEO], Water-white liquid with an ester-like odor. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 3-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl-3-ethoxypropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

338 °F at 760 mmHg (USCG, 1999), Boiling point range = 165-172 °C, 338 °F | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl-3-ethoxypropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

138 °F (USCG, 1999), 138 °F | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl-3-ethoxypropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.95 (USCG, 1999) - Less dense than water; will float, 0.95 | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.9 [mmHg] | |

| Record name | Ethyl-3-ethoxypropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-69-9 | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-ethoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-ETHOXYPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC38RSJ79J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-148 °F (USCG, 1999), -148 °F | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL-3-ETHOXYPROPIONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/978 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.